molecular formula C20H38O3 B14301593 Ethyl 8-oxooctadecanoate CAS No. 114927-87-6

Ethyl 8-oxooctadecanoate

Cat. No.: B14301593
CAS No.: 114927-87-6
M. Wt: 326.5 g/mol
InChI Key: QNKQKFDOASBKGL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8-oxooctadecanoate can be synthesized through several methods. One common approach involves the esterification of 8-oxooctadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxooctadecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming ethyl 8-hydroxyoctadecanoate.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 8-oxooctadecanoic acid.

    Reduction: Ethyl 8-hydroxyoctadecanoate.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-oxooctadecanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in lipid metabolism and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 8-oxooctadecanoate exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in lipid metabolism, influencing the synthesis and breakdown of fatty acids. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-oxooctadecanoic acid: A similar compound with an oxo group at the second position.

    Methyl 8-oxooctadecanoate: The methyl ester analog of this compound.

Uniqueness

This compound is unique due to its specific ester group and the position of the oxo group on the octadecanoic acid chain. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

114927-87-6

Molecular Formula

C20H38O3

Molecular Weight

326.5 g/mol

IUPAC Name

ethyl 8-oxooctadecanoate

InChI

InChI=1S/C20H38O3/c1-3-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23-4-2/h3-18H2,1-2H3

InChI Key

QNKQKFDOASBKGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)CCCCCCC(=O)OCC

Origin of Product

United States

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